![molecular formula C30H39N9O6 B1202418 Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide CAS No. 88937-61-5](/img/no-structure.png)
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide
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Description
Molecular Structure Analysis
The molecular formula of Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is C30H39N9O6 . Its molecular weight is 621.7 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Chemical Reactions Analysis
As a synthetic peptide substrate, Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide is used in enzymatic assays to measure the activity of proteases. It is a fluorogenic substrate that emits fluorescence upon cleavage by proteases.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide include a molecular weight of 621.7 g/mol . The compound has a complex structure with multiple functional groups, including amide and carbamate groups .Mechanism of Action
The mechanism of action of Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide involves its cleavage by proteases. When this cleavage occurs, the compound emits fluorescence, which can be measured to determine the activity of the proteases.
properties
{ "Design of the Synthesis Pathway": "The synthesis of Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Arg(Pbf)-OH", "4-methylcoumarin-7-carboxylic acid", "Benzyl chloroformate", "N,N-diisopropylethylamine", "N,N-dimethylformamide", "N-methylmorpholine", "O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate", "Piperidine", "Trifluoroacetic acid", "Triisopropylsilane" ], "Reaction": [ "Couple Fmoc-Arg(Pbf)-OH to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N-methylmorpholine", "Remove Fmoc protecting group with piperidine", "Couple Fmoc-Arg(Pbf)-OH to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N-methylmorpholine", "Remove Fmoc protecting group with piperidine", "Couple 4-methylcoumarin-7-carboxylic acid to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine", "Remove benzyl protecting group with trifluoroacetic acid and triisopropylsilane", "Couple Fmoc-Arg(Pbf)-OH to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N-methylmorpholine", "Remove Fmoc protecting group with piperidine", "Couple amine of Fmoc-Arg(Pbf)-OH to carboxylic acid of 4-methylcoumarin-7-carboxylic acid using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine", "Remove Pbf protecting group with trifluoroacetic acid and triisopropylsilane", "Couple Fmoc-Arg(Pbf)-OH to resin using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N-methylmorpholine", "Remove Fmoc protecting group with piperidine", "Couple amine of Fmoc-Arg(Pbf)-OH to carboxylic acid of 4-methylcoumarin-7-carboxylic acid using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine", "Remove Pbf protecting group with trifluoroacetic acid and triisopropylsilane", "Couple amine of Fmoc-Arg(Pbf)-OH to carboxylic acid of 4-methylcoumarin-7-carboxylic acid-Fmoc-Arg(Pbf)-OH using O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine", "Remove Fmoc protecting group with piperidine", "Remove peptide from resin and purify" ] } | |
CAS RN |
88937-61-5 |
Product Name |
Benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide |
Molecular Formula |
C30H39N9O6 |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-22(9-5-13-35-28(31)32)26(41)39-27(42)23(10-6-14-36-29(33)34)38-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23,37H,5-6,9-10,13-14,17H2,1H3,(H,38,43)(H4,31,32,35)(H4,33,34,36)(H,39,41,42)/t22-,23-/m0/s1 |
InChI Key |
MPTXQKPPFWMRPT-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Other CAS RN |
88937-61-5 |
synonyms |
7-N-benzyloxycarbonyl-arginyl-argininamide-4-methylcoumarin 7-N-benzyloxycarbonyl-L-Arg-L-ArgNH-methylcoumarin benzyloxycarbonyl-arginylarginine-4-methylcoumarin-7-amide benzyloxycarbonylarginyl-arginine 4-methylcoumarin-7-ylamide CBZ-Arg-Arg-MCA Z-Arg-Arg-MCA Z-Arg-Arg-NH-AMC Z-Arg-Arg-NH-Mec Z-Arg-ArgNH-MeC |
Origin of Product |
United States |
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